Methyl 2-isocyanato-3-methylbutanoate

Description

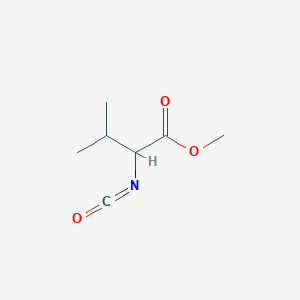

Methyl 2-isocyanato-3-methylbutanoate is an organic compound characterized by a methyl ester backbone, an isocyanato (-NCO) functional group at position 2, and a methyl branch at position 3. Isocyanates are highly reactive due to the electrophilic nature of the -NCO group, making them valuable in urethane, urea, and heterocycle formation. The methyl ester variant is expected to exhibit slightly lower molecular weight and hydrophobicity compared to its ethyl counterpart, though precise properties require further experimental validation.

Properties

CAS No. |

30293-86-8; 81428-12-8 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.169 |

IUPAC Name |

methyl 2-isocyanato-3-methylbutanoate |

InChI |

InChI=1S/C7H11NO3/c1-5(2)6(8-4-9)7(10)11-3/h5-6H,1-3H3 |

InChI Key |

JCVZXXSBCISMLJ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)OC)N=C=O |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-isocyanato-3-methylbutanoate with structurally related compounds, focusing on functional groups, physical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Estimated based on ethyl analog (C₈H₁₃NO₃: 187.20 g/mol) with removal of one CH₂ group. †Predicted based on ethyl analog trends (shorter alkyl chains reduce boiling point and LogP).

Key Findings:

Functional Group Impact: Isocyanato vs. Isothiocyanato: Replacing oxygen with sulfur in the -NCO group (to form -NCS) increases molecular weight (e.g., 187.26 vs. 187.20 g/mol) and alters reactivity. Isothiocyanates are less electrophilic but form stable thioureas . Oxo vs. Isocyanato: The oxo group (-CO) in Ethyl 2-methyl-3-oxobutanoate reduces reactivity compared to -NCO, making it more suitable for carbonyl chemistry (e.g., condensation reactions) .

Ester Chain Length: Methyl esters generally exhibit lower boiling points and LogP values than ethyl esters due to reduced hydrophobicity. For example, the ethyl analog of this compound has a boiling point of 81–82°C at 3 mmHg, while the methyl variant is estimated to be ~75–80°C under the same conditions .

Hazard Considerations: Isocyanates (e.g., ethyl 2-isocyanato-3-methylbutanoate) are associated with respiratory and dermal hazards due to their reactivity. Similar risks are anticipated for the methyl analog, necessitating handling precautions .

Applications: Methyl/ethyl isocyanato esters are pivotal in synthesizing urethane linkages and heterocycles. In contrast, acetyl or oxo derivatives (e.g., Ethyl 2-acetyl-3-methylbutanoate) are used in ketone-based drug intermediates .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-isocyanato-3-methylbutanoate, and how can reaction conditions be optimized for yield and purity?

A common synthetic approach involves the reaction of methyl 2-amino-3-methylbutanoate derivatives with phosgene equivalents or isocyanating agents. For example, analogous methods for related compounds (e.g., methyl (2S)-3,3-dimethyl-2-amino derivatives) utilize THF as a solvent, trifluoromethanesulfonic acid as an activating agent, and diisopropylethylamine (DIPEA) as a base to drive the reaction at 60°C under nitrogen . Key optimization steps include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

- Temperature control : Reactions often require prolonged heating (24–48 hours) for complete conversion.

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Critical analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for the isocyanate proton (NCO) absence (if quenched) and methyl/methylene signals from the ester and branched alkyl groups.

- ¹³C NMR : The isocyanate carbon (NCO) appears at ~120–125 ppm, while the ester carbonyl resonates at ~165–170 ppm.

- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺) and retention times to confirm purity. For example, related isocyanate compounds show retention times of 2.5–3.5 minutes under C18 column conditions with acetonitrile/water gradients .

- IR Spectroscopy : The isocyanate group exhibits a sharp peak at ~2250–2275 cm⁻¹ (N=C=O stretch) .

Q. How should this compound be handled and stored to prevent decomposition, given its reactivity?

- Storage : Keep under inert gas (N₂ or Ar) at –20°C in airtight, moisture-free containers. Isocyanates hydrolyze readily in the presence of water.

- Handling : Use anhydrous solvents and gloveboxes for synthesis. Quench residual isocyanate groups post-reaction with alcohols or amines to prevent side reactions .

Advanced Research Questions

Q. What reaction mechanisms are involved when this compound participates in nucleophilic additions, and how do steric effects influence these reactions?

The isocyanate group undergoes nucleophilic attack at the electrophilic carbon, forming urethane or urea derivatives. Steric hindrance from the 3-methylbutanoate ester can:

- Reduce reaction rates with bulky nucleophiles (e.g., secondary amines).

- Direct regioselectivity : Smaller nucleophiles (e.g., primary amines, water) preferentially attack the less hindered carbonyl carbon.

Mechanistic studies using DFT calculations or kinetic isotope effects can elucidate these pathways. Experimental validation via trapping intermediates (e.g., with TEMPO) is recommended .

Q. How can computational modeling predict the reactivity and stability of this compound under various conditions?

- Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aqueous environments by tracking hydrogen-bonding interactions between the isocyanate group and water molecules.

- DFT Calculations : Predict thermodynamic stability of intermediates (e.g., carbamic acid derivatives) and activation barriers for nucleophilic additions. PubChem’s 3D conformer data (CID: DTXSID60967428) provides a starting point for structural optimization .

Q. How should researchers resolve contradictions in reported reaction outcomes involving this compound across different studies?

- Systematic Replication : Control variables such as solvent purity, moisture levels, and catalyst batch. For example, trace water in THF can hydrolyze isocyanates, leading to inconsistent yields .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm product identity in cases of disputed structures.

- Meta-Analysis : Compare kinetic data (e.g., Arrhenius plots) across studies to identify outliers caused by experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.